molecular formula C10H13NS B133173 N-Benzyl-N-methylethanethioamide CAS No. 154349-19-6

N-Benzyl-N-methylethanethioamide

Cat. No. B133173
M. Wt: 179.28 g/mol
InChI Key: NEGNWEGXCVWINZ-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylethanethioamide, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMEA is a thioamide derivative that is commonly used as a building block in organic synthesis. In recent years, BMEA has also been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience.

Mechanism Of Action

The exact mechanism of action of N-Benzyl-N-methylethanethioamide is not fully understood. However, it is believed to act through various pathways, including the modulation of neurotransmitter release and the inhibition of certain enzymes involved in inflammation. N-Benzyl-N-methylethanethioamide has also been shown to interact with certain ion channels in the nervous system, leading to its anticonvulsant properties.

Biochemical And Physiological Effects

N-Benzyl-N-methylethanethioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the production of certain inflammatory mediators such as prostaglandins and cytokines. N-Benzyl-N-methylethanethioamide has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, leading to its potential use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

N-Benzyl-N-methylethanethioamide has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. N-Benzyl-N-methylethanethioamide also exhibits a broad range of pharmacological activities, making it a versatile tool for drug discovery. However, N-Benzyl-N-methylethanethioamide has limitations in terms of its solubility and stability, which can affect its use in certain experiments.

Future Directions

There are several potential future directions for research on N-Benzyl-N-methylethanethioamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and neuropathic pain. N-Benzyl-N-methylethanethioamide has also shown promise as an anti-cancer agent, and further studies could explore its potential in this area. Additionally, research could focus on the development of new synthetic methods for N-Benzyl-N-methylethanethioamide and its derivatives, as well as the elucidation of its mechanism of action.

Synthesis Methods

N-Benzyl-N-methylethanethioamide can be synthesized through a simple and efficient process using readily available starting materials. The most commonly used method involves the reaction of benzyl chloride with methylthioacetamide in the presence of a base such as sodium hydroxide. The resulting product is then purified through various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-Benzyl-N-methylethanethioamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess various pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. N-Benzyl-N-methylethanethioamide has also been reported to exhibit potent activity against certain cancer cell lines.

properties

CAS RN

154349-19-6

Product Name

N-Benzyl-N-methylethanethioamide

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

N-benzyl-N-methylethanethioamide

InChI

InChI=1S/C10H13NS/c1-9(12)11(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

NEGNWEGXCVWINZ-UHFFFAOYSA-N

SMILES

CC(=S)N(C)CC1=CC=CC=C1

Canonical SMILES

CC(=S)N(C)CC1=CC=CC=C1

synonyms

Ethanethioamide, N-methyl-N-(phenylmethyl)-

Origin of Product

United States

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